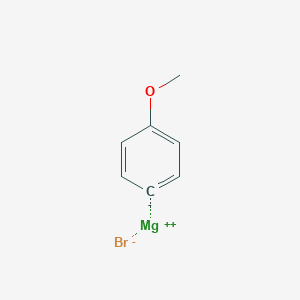

4-Methoxyphenylmagnesium bromide

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

magnesium;methoxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWRWAUAVRMBAC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370561 | |

| Record name | 4-Methoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-86-1 | |

| Record name | 4-Methoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 4-Methoxyphenylmagnesium bromide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylmagnesium bromide, an organomagnesium compound, is a vital Grignard reagent in organic synthesis. It serves as a powerful nucleophile and a strong base, enabling the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physical properties of 4-Methoxyphenylmagnesium bromide, detailed experimental protocols for their determination, and a visualization of its synthesis pathway. Due to its reactive nature, this reagent is most commonly supplied and handled as a solution in an ethereal solvent, typically tetrahydrofuran (B95107) (THF).

Physical Properties

The physical properties of 4-Methoxyphenylmagnesium bromide are predominantly documented for its solutions. The neat compound is described as a white crystalline solid, though it is rarely isolated.

| Property | Value | Notes |

| Molecular Formula | C₇H₇BrMgO | |

| Molecular Weight | 211.34 g/mol | |

| Appearance | White crystalline solid (neat) | Commercially available and typically used as a yellow to brown solution in THF. |

| Melting Point | Not available | As a Grignard reagent, it is typically generated and used in situ or sold as a solution. The solid is highly reactive and difficult to isolate for melting point determination. |

| Boiling Point | 65-67 °C (of 0.5M solution in THF) | This is the boiling point of the THF solvent. Decomposition of the Grignard reagent may occur at elevated temperatures. |

| Density | 0.955 g/mL at 25 °C (of 0.5M solution in THF) | The density is dependent on the concentration of the solution. |

| Solubility | ||

| Water | Reacts violently | Characteristic of Grignard reagents, which are strong bases and readily protonated by water. |

| Ethereal Solvents | Good solubility | Soluble in solvents like diethyl ether and tetrahydrofuran (THF), which stabilize the Grignard reagent through coordination. |

Experimental Protocols

The determination of the physical properties of air- and moisture-sensitive compounds like 4-Methoxyphenylmagnesium bromide requires specialized techniques to prevent decomposition. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using either a Schlenk line or a glovebox.

Determination of Melting Point (for the solid compound)

Objective: To determine the melting point of solid 4-Methoxyphenylmagnesium bromide.

Methodology: This procedure must be performed in a glovebox under an inert atmosphere.

-

Sample Preparation: A small sample of solid 4-Methoxyphenylmagnesium bromide is finely ground inside the glovebox.

-

Capillary Loading: The powdered sample is packed into a standard melting point capillary tube.

-

Sealing the Capillary: The open end of the capillary tube is sealed using the heating element of the melting point apparatus or a small flame (if safely permissible within the glovebox) to prevent contamination from the atmosphere.

-

Melting Point Apparatus: The sealed capillary is placed in a standard melting point apparatus located inside the glovebox.

-

Measurement: The temperature is increased gradually, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of 4-Methoxyphenylmagnesium bromide in a specific organic solvent.

Methodology: This protocol is designed for an inert atmosphere using Schlenk techniques.

-

Apparatus Setup: A Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas.

-

Solvent Addition: A known volume of the desired anhydrous organic solvent is added to the Schlenk flask via a cannula or a gas-tight syringe.

-

Solute Addition: A pre-weighed amount of solid 4-Methoxyphenylmagnesium bromide (handled in a glovebox) or a known volume of its standardized solution is added to the solvent under a positive flow of inert gas.

-

Equilibration: The mixture is stirred at a constant temperature until equilibrium is reached (i.e., no more solid dissolves).

-

Observation (Qualitative): Visual inspection determines if the compound is soluble, partially soluble, or insoluble at that concentration.

-

Analysis (Quantitative): For a saturated solution, a filtered aliquot is carefully removed using a cannula filter. The concentration of the Grignard reagent in the aliquot is then determined by titration (e.g., with a standard solution of a secondary alcohol in the presence of an indicator like 1,10-phenanthroline).

Synthesis of 4-Methoxyphenylmagnesium Bromide

The synthesis of 4-Methoxyphenylmagnesium bromide is a classic Grignard reaction. It involves the reaction of an aryl halide, 4-bromoanisole, with magnesium metal in an anhydrous ethereal solvent.

Caption: Synthesis of 4-Methoxyphenylmagnesium bromide.

An In-Depth Technical Guide to the Synthesis of 4-Methoxyphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxyphenylmagnesium bromide, a crucial Grignard reagent in organic synthesis. This document details the underlying reaction mechanism, potential side reactions, and safety protocols. Furthermore, it offers detailed experimental procedures and quantitative data to aid researchers in optimizing this synthesis for applications in pharmaceutical and chemical research and development.

Introduction

4-Methoxyphenylmagnesium bromide is a versatile organometallic compound, widely employed as a nucleophilic source of the 4-methoxyphenyl (B3050149) group in the formation of carbon-carbon bonds. Its preparation involves the reaction of 4-bromoanisole (B123540) with magnesium metal, typically in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.[1] The resulting Grignard reagent is a powerful tool for introducing the 4-methoxyphenyl moiety into a wide array of organic molecules, making it a valuable intermediate in the synthesis of complex organic compounds, including pharmaceuticals.

Reaction Mechanism and Stoichiometry

The formation of 4-methoxyphenylmagnesium bromide proceeds via a single electron transfer (SET) mechanism on the surface of the magnesium metal. The overall stoichiometry of the reaction is as follows:

Reaction Scheme:

The generally accepted mechanism involves the following steps:

-

Single Electron Transfer: An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond in 4-bromoanisole.

-

Radical Anion Formation: This electron transfer results in the formation of a radical anion, which rapidly dissociates.

-

Formation of an Aryl Radical: The dissociation of the radical anion yields a 4-methoxyphenyl radical and a bromide anion.

-

Second Electron Transfer: The aryl radical then reacts with another magnesium atom (or a magnesium radical on the surface) to form the organomagnesium species.

The ether solvent plays a critical role in stabilizing the resulting Grignard reagent by coordinating to the magnesium atom.

Quantitative Data Summary

The yield of 4-methoxyphenylmagnesium bromide is influenced by several factors, including the choice of solvent, reaction temperature, and reaction time. The following table summarizes available quantitative data from various sources.

| 4-Bromoanisole (equiv.) | Magnesium (equiv.) | Solvent | Temperature (°C) | Time (h) | Concentration (M) | Yield (%) | Reference |

| 1.0 | 2.5 | THF | 25 | 1 | 1.6 | Not specified | [2] |

| 1.0 | 1.15 | THF | Reflux | 0.5 | Not specified | Not specified | [3] |

| Not specified | Not specified | Diethyl Ether | Not specified | Not specified | Not specified | 94 | [4] |

| Not specified | Not specified | 2-MeTHF | Not specified | Not specified | Not specified | 90 | [4] |

| Not specified | Not specified | THF | Not specified | Not specified | Not specified | 27 | [4] |

Note: Yields can be highly variable and are dependent on the rigorous exclusion of water and atmospheric oxygen. The concentration of the formed Grignard reagent is often determined by titration.[5]

Experimental Protocols

Two detailed experimental protocols for the synthesis of 4-methoxyphenylmagnesium bromide are provided below.

Protocol 1: Synthesis in Tetrahydrofuran

This protocol is adapted from a supplementary information document detailing the synthesis of a 1.6 M solution of (4-methoxyphenyl)magnesium bromide in tetrahydrofuran.[2]

Materials:

-

Magnesium turnings (778 mg, 32.0 mmol, 2.5 equiv)

-

4-Bromoanisole (2.40 g, 12.8 mmol, 1.0 equiv)

-

Anhydrous and degassed Tetrahydrofuran (THF) (8.0 mL total)

-

Two-neck round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Dropping funnel

-

Heat gun

-

Nitrogen or Argon gas supply

Procedure:

-

A two-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is dried thoroughly with a heat gun under vacuum and then filled with nitrogen gas.

-

Magnesium turnings (778 mg, 32.0 mmol) are added to the flask. The flask is heated with a heat gun under vacuum for 5 minutes while stirring to burnish the magnesium surface.

-

After cooling to room temperature, the flask is filled with nitrogen gas again, and 6.0 mL of dehydrated and degassed THF is added.

-

A solution of 4-bromoanisole (2.40 g, 12.8 mmol) in 2.0 mL of THF is added to the dropping funnel.

-

The 4-bromoanisole solution is added dropwise to the stirred magnesium suspension at room temperature (25 °C).

-

The reaction mixture is stirred at 25 °C for 1 hour. The resulting Grignard reagent is a solution and is typically used directly in subsequent reactions.

Protocol 2: General Preparation from o-Bromoanisole (Adaptable for 4-Bromoanisole)

This protocol describes the preparation of 2-methoxyphenylmagnesium bromide and can be adapted for the synthesis of the 4-isomer by substituting 4-bromoanisole.[3]

Materials:

-

Magnesium turnings (11 g, 0.46 g-atom)

-

4-Bromoanisole (0.414 mole, distilled from calcium hydride)

-

Anhydrous Tetrahydrofuran (THF) (100 mL)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas supply

Procedure:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, and the system is flushed with an inert gas (e.g., argon).

-

Magnesium turnings (11 g, 0.46 g-atom) are placed in the flask.

-

A solution of 4-bromoanisole (0.414 mole) in 100 mL of dry THF is prepared and transferred to the dropping funnel.

-

A small portion of the 4-bromoanisole solution is added to the magnesium to initiate the reaction. Initiation may be indicated by a gentle reflux or a change in the appearance of the solution.

-

Once the reaction has initiated, the remaining 4-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the solution of the Grignard reagent is heated to reflux for an additional 30 minutes to ensure the reaction goes to completion.

Potential Side Reactions: Wurtz Coupling

A common side reaction in the preparation of Grignard reagents is the Wurtz coupling, which leads to the formation of a biaryl byproduct.[6][7] In this case, 4,4'-dimethoxybiphenyl would be the byproduct.

Wurtz Coupling Reaction:

Minimizing Wurtz Coupling:

-

Slow Addition of Alkyl Halide: A high local concentration of 4-bromoanisole can favor the Wurtz coupling reaction. Therefore, a slow, dropwise addition of the 4-bromoanisole solution to the magnesium suspension is crucial.[8]

-

Temperature Control: The Grignard formation is exothermic. Maintaining a controlled temperature, often by cooling the reaction vessel, can help to minimize the rate of the Wurtz coupling reaction.[8]

-

Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. For some substrates, diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) may give lower amounts of the coupling byproduct compared to THF.[4]

Safety and Handling

The synthesis of 4-methoxyphenylmagnesium bromide involves several hazards that require careful management.

Reagent Hazards:

-

4-Bromoanisole: This compound is a skin irritant and is harmful if swallowed.[9][10][11][12][13] It is a clear to light yellow liquid.[9]

-

Magnesium: Magnesium turnings are flammable solids.

-

Tetrahydrofuran (THF): THF is a highly flammable liquid and can form explosive peroxides upon storage, especially when exposed to air and light.[14] It is crucial to use freshly distilled or inhibitor-free THF.

-

4-Methoxyphenylmagnesium bromide solution: This Grignard reagent is highly flammable, corrosive, and reacts violently with water.[14][15][16][17][18] It is also sensitive to air and moisture.[14]

Safety Precautions:

-

Inert Atmosphere: The entire synthesis must be carried out under a dry, inert atmosphere (nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) before use, and anhydrous solvents are essential. The presence of water will quench the Grignard reagent.

-

Exothermic Reaction: The formation of the Grignard reagent is exothermic. An ice bath should be readily available to cool the reaction vessel if the reaction becomes too vigorous.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Ventilation: The synthesis should be performed in a well-ventilated fume hood.

Visualization of Workflow and Reaction Pathway

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of 4-methoxyphenylmagnesium bromide.

References

- 1. fiveable.me [fiveable.me]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

- 5. orgsyn.org [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 4-Bromoanisole - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.fr [fishersci.fr]

- 12. echemi.com [echemi.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. 4-甲氧基苯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

The Formation of 4-Methoxyphenylmagnesium Bromide: An In-depth Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and practical considerations for the formation of 4-methoxyphenylmagnesium bromide, a crucial Grignard reagent in organic synthesis. The document details the underlying reaction mechanism, provides a representative experimental protocol, and summarizes key reaction parameters.

Core Mechanism: A Surface-Mediated Single Electron Transfer Process

The formation of 4-methoxyphenylmagnesium bromide from 4-bromoanisole (B123540) and magnesium metal is a heterogeneous reaction that occurs on the surface of the magnesium.[1] The generally accepted mechanism proceeds through a single electron transfer (SET) pathway.[2][3] This process can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction begins with the activation of the magnesium surface. A passivating layer of magnesium oxide (MgO) typically coats the metal, which can inhibit the reaction.[2] Activation, achieved through mechanical or chemical means, exposes fresh, reactive magnesium. An electron is then transferred from the magnesium surface to the antibonding orbital of the carbon-bromine bond in 4-bromoanisole. This forms a short-lived radical anion.

Propagation: The radical anion rapidly fragments, cleaving the carbon-bromine bond to yield a 4-methoxyphenyl (B3050149) radical and a bromide anion. The radical species is believed to be adsorbed onto the magnesium surface.[1] Concurrently, the magnesium that donated an electron becomes a radical cation (Mg⁺•). This magnesium radical cation then combines with the 4-methoxyphenyl radical to form the organomagnesium compound, 4-methoxyphenylmagnesium bromide.

Termination: In an ideal reaction, termination occurs upon the complete consumption of either the 4-bromoanisole or the magnesium metal. However, side reactions can also terminate the desired process. The high reactivity of the Grignard reagent makes it susceptible to reaction with any protic source, such as water, which will quench the reagent to form anisole.[4]

The overall reaction is an oxidative insertion of magnesium into the carbon-halogen bond, resulting in a change of polarity at the carbon atom from electrophilic to nucleophilic. This "umpolung" is the basis for the synthetic utility of Grignard reagents.[5]

The Role of the Methoxy (B1213986) Group

Experimental Protocol: Synthesis of 4-Methoxyphenylmagnesium Bromide

The following is a representative protocol for the laboratory-scale synthesis of 4-methoxyphenylmagnesium bromide. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Materials:

-

Magnesium turnings

-

4-Bromoanisole (liquid)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (activator)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas.

-

Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added. The flask is gently warmed with a heat gun until the purple iodine vapor sublimes and deposits on the magnesium surface. The disappearance of the iodine color is an indicator of activation.

-

Initiation: A small portion of anhydrous ether or THF is added to just cover the magnesium turnings. A small amount of a solution of 4-bromoanisole (1.0 equivalent) in the anhydrous solvent is added from the dropping funnel. The reaction is initiated by gentle warming or sonication. Visual indicators of initiation include the disappearance of the iodine color, bubble formation at the magnesium surface, and the appearance of a cloudy or brownish color.[6]

-

Addition: Once the reaction has initiated and is self-sustaining (as evidenced by gentle refluxing of the solvent), the remaining solution of 4-bromoanisole is added dropwise from the dropping funnel at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the reaction mixture is typically stirred at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution of 4-methoxyphenylmagnesium bromide is typically a cloudy, grey to brown mixture.

Quantitative Data and Reaction Parameters

| Parameter | Value/Condition | Notes |

| Reactants | 4-Bromoanisole, Magnesium | |

| Molar Ratio (Mg:ArBr) | 1.1:1 to 1.2:1 | A slight excess of magnesium is used to ensure complete reaction of the aryl halide. |

| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred for aryl bromides due to its higher boiling point and better solvating power for the Grignard reagent.[7] |

| Activation Method | Iodine, 1,2-Dibromoethane, Mechanical Grinding | Chemical activation is common. 1,2-dibromoethane's reaction produces ethene gas, providing a visual cue of activation. |

| Initiation Temperature | Room Temperature to Gentle Reflux | The reaction is exothermic and often sustains its own reflux once initiated.[8] |

| Reaction Time | 1 - 3 hours | Dependent on scale and reaction conditions. |

| Typical Yield | 80 - 95% | Highly dependent on the exclusion of water and oxygen. |

Visualizing the Process

The following diagrams illustrate the key mechanistic steps and a typical experimental workflow for the formation of 4-methoxyphenylmagnesium bromide.

Caption: Mechanism of 4-Methoxyphenylmagnesium Bromide Formation.

Caption: Experimental Workflow for Grignard Reagent Synthesis.

References

- 1. web.alfredstate.edu [web.alfredstate.edu]

- 2. ijpsm.com [ijpsm.com]

- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]

- 6. m.youtube.com [m.youtube.com]

- 7. leah4sci.com [leah4sci.com]

- 8. mt.com [mt.com]

4-Methoxyphenylmagnesium bromide CAS number and molecular structure.

For researchers, scientists, and professionals in drug development, 4-Methoxyphenylmagnesium bromide is a crucial Grignard reagent. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in the synthesis of complex organic molecules.

Core Chemical Identity

Molecular Structure: 4-Methoxyphenylmagnesium bromide is an organomagnesium compound with the empirical formula C₇H₇BrMgO.[2] The structure consists of a magnesium atom inserted into the carbon-bromine bond of 4-bromoanisole (B123540).

-

Linear Formula: CH₃OC₆H₄MgBr[1]

Physicochemical Properties

The quantitative data for 4-Methoxyphenylmagnesium bromide are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 211.34 g/mol | [1][3] |

| Appearance | Pale brown to dark brown, slightly hazy liquid | [2] |

| Typical Concentration | 0.5 M or 1.0 M in Tetrahydrofuran (B95107) (THF) | [1] |

| Density (of 0.5M soln) | 0.955 g/mL at 25 °C | [1] |

| Boiling Point (of soln) | 65-67 °C | [1] |

| Flash Point (of soln) | -20 °C | [1] |

Synthesis of 4-Methoxyphenylmagnesium Bromide

The synthesis of 4-Methoxyphenylmagnesium bromide is a classic example of a Grignard reaction, where an organohalide reacts with magnesium metal in an ethereal solvent.

Caption: Synthesis of 4-Methoxyphenylmagnesium bromide.

Experimental Protocol for Synthesis

The following is a detailed protocol for the laboratory-scale synthesis of 4-Methoxyphenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

4-Bromoanisole

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (optional, as an initiator)

-

Round-bottom flask, condenser, and dropping funnel (all oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is completely dry to prevent the quenching of the Grignard reagent.

-

Magnesium Activation: Place magnesium turnings (approximately 1.1 to 1.2 molar equivalents) into the flask. If the reaction is difficult to initiate, a small crystal of iodine can be added to activate the magnesium surface.

-

Reaction Initiation: Add a small portion of a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF to the magnesium turnings. The reaction is typically initiated by gentle warming. The disappearance of the iodine color (if used) and the formation of a cloudy solution are indicators of reaction initiation.

-

Controlled Addition: Once the reaction has started, add the remaining solution of 4-bromoanisole in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath should be kept nearby to control the reaction rate if it becomes too vigorous.

-

Completion and Use: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 30 to 60 minutes to ensure all the magnesium has reacted. The resulting grayish-brown solution of 4-Methoxyphenylmagnesium bromide is then used directly in subsequent reactions.

Applications in Drug Development and Organic Synthesis

4-Methoxyphenylmagnesium bromide is a versatile nucleophilic reagent used to form carbon-carbon bonds. Its applications are particularly relevant in the synthesis of pharmaceutical intermediates and complex organic molecules.

-

Synthesis of Tubulin Polymerization Inhibitors: It has been used in the synthesis of 2-Amino-3,4,5-trimethoxybenzophenone, a compound that acts as a tubulin polymerization inhibitor.[1][4]

-

Total Synthesis: This Grignard reagent is a key component in the total synthesis of natural products such as (−)-centrolobine.[1]

-

Cross-Coupling Reactions: It participates in nickel-catalyzed cross-coupling reactions with fluoroazines and fluorodiazines, which are important scaffolds in medicinal chemistry.[5]

-

Conjugate Addition: 4-Methoxyphenylmagnesium bromide can act as a nucleophile in conjugate addition reactions to α,β-unsaturated aldehydes and ketones, a fundamental transformation in organic synthesis.[6]

Experimental Workflow: Grignard Reaction with an Aldehyde

The following diagram illustrates a typical experimental workflow for the reaction of 4-Methoxyphenylmagnesium bromide with an aldehyde to form a secondary alcohol.

Caption: A typical workflow for a Grignard reaction.

Safety and Handling

4-Methoxyphenylmagnesium bromide is a highly reactive and hazardous substance that requires careful handling.

-

Flammability: It is a highly flammable liquid and vapor.[7] Keep away from heat, sparks, open flames, and hot surfaces.

-

Reactivity with Water: It reacts violently with water.[7] All reactions must be carried out under strictly anhydrous conditions.

-

Corrosivity: It causes severe skin burns and eye damage.[7] Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Air and Light Sensitivity: The reagent is sensitive to air and light and may form explosive peroxides.[8] It should be stored under an inert atmosphere and protected from light.

This technical guide provides a foundational understanding of 4-Methoxyphenylmagnesium bromide for professionals in research and drug development. Adherence to proper experimental protocols and safety precautions is paramount when working with this versatile and reactive compound.

References

- 1. 4-メトキシフェニルマグネシウムブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Methoxyphenylmagnesium bromide, 0.5M in THF 100 mL | Request for Quote [thermofisher.com]

- 3. 4-Methoxyphenylmagnesium bromide | C7H7BrMgO | CID 2734898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxyphenylmagnesium bromide solution 0.5 M in THF 13139-86-1 India [ottokemi.com]

- 5. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. 4-Methoxyphenylmagnesium bromide, 1M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Crucial Role of Solvent Choice: Solubility of 4-Methoxyphenylmagnesium Bromide in THF vs. Diethyl Ether

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the successful execution of Grignard reactions, directly impacting the formation, stability, and reactivity of the organomagnesium reagent. This technical guide provides a comprehensive analysis of the solubility of 4-methoxyphenylmagnesium bromide, a common Grignard reagent, in two of the most frequently employed ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether (ether). Understanding the nuances of solubility in these solvents is paramount for optimizing reaction yields and ensuring reproducibility in synthetic chemistry.

Factors Influencing Solubility: A Comparative Analysis

The solubility of Grignard reagents is not a simple dissolution process but rather a complex interplay of coordination chemistry and intermolecular forces. The magnesium center of the Grignard reagent is a Lewis acid and requires coordination by a Lewis basic solvent to be stabilized and solubilized.[1][2] Both THF and diethyl ether are Lewis bases due to the lone pairs of electrons on their oxygen atoms, but their structural and electronic differences lead to significant variations in their ability to dissolve Grignard reagents.

Several key factors dictate the superior solvating power of THF for Grignard reagents like 4-methoxyphenylmagnesium bromide compared to diethyl ether:

-

Lewis Basicity: THF is a stronger Lewis base than diethyl ether. This allows for more effective coordination to the magnesium atom, leading to the formation of a more stable and soluble complex.[3]

-

Steric Accessibility: The oxygen atom in the cyclic structure of THF is sterically more accessible for coordination compared to the oxygen in diethyl ether, which is encumbered by two freely rotating ethyl groups.[4] This less hindered access facilitates stronger and more stable coordination with the magnesium center.

-

Solvent Structure and Association: In diethyl ether, Grignard reagents have a greater tendency to form dimeric or higher oligomeric structures through halogen bridging.[3] These larger aggregates are less soluble. In contrast, the stronger coordinating ability of THF favors the existence of monomeric Grignard species, which are inherently more soluble.[3]

-

Dielectric Constant: THF has a higher dielectric constant than diethyl ether, which contributes to its ability to solvate charged or highly polarized species.

These factors collectively result in a significantly higher solubility of 4-methoxyphenylmagnesium bromide in THF. This is evidenced by the commercial availability of this reagent in THF solutions at concentrations of 0.5M and 1M, which are practical concentrations for many synthetic applications.[5][6][7][8]

Quantitative Solubility Data

| Solvent | Qualitative Solubility of 4-Methoxyphenylmagnesium bromide | Commercially Available Concentrations | Key Influencing Factors |

| Tetrahydrofuran (THF) | High | 0.5M, 1.0M | Stronger Lewis base, sterically accessible oxygen, favors monomeric species.[3][4] |

| Diethyl Ether | Moderate to Low | Not commonly available as a stable, concentrated solution | Weaker Lewis base, sterically hindered oxygen, promotes formation of less soluble oligomers.[3][4] |

It is also worth noting that 2-Methyltetrahydrofuran (MTHF), a bio-based alternative to THF, has been reported to solubilize organo-Grignard bromides to an even greater extent, with some being three times more soluble in MTHF than in THF.[9]

Experimental Protocols

Accurate determination and handling of Grignard reagents are crucial for successful synthesis. The following are generalized protocols for the preparation and titration of 4-methoxyphenylmagnesium bromide.

Preparation of 4-Methoxyphenylmagnesium Bromide

This protocol outlines the general steps for the synthesis of a Grignard reagent. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen. [10][11]

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran or anhydrous diethyl ether

-

Iodine crystal (for initiation)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

-

Assemble the flame-dried glassware, including the round-bottom flask containing a magnetic stir bar and magnesium turnings, a reflux condenser, and a dropping funnel. Purge the entire system with an inert gas.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of 4-bromoanisole in the chosen anhydrous solvent in the dropping funnel.

-

Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[12]

-

Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent.

Titration of 4-Methoxyphenylmagnesium Bromide

The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration against a solution of iodine.[12][13]

Materials:

-

Prepared 4-methoxyphenylmagnesium bromide solution

-

Anhydrous THF

-

Iodine

-

Lithium chloride (optional, to solubilize magnesium halides)

-

Syringes and needles

Procedure:

-

In a flame-dried vial under an inert atmosphere, prepare a solution of a precisely weighed amount of iodine in anhydrous THF. The addition of LiCl can aid in the dissolution of magnesium halide byproducts.[12]

-

Cool the iodine solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent solution dropwise to the stirred iodine solution using a syringe.

-

The endpoint is reached when the characteristic brown color of the iodine completely disappears, resulting in a colorless or pale yellow solution.[12]

-

The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine.

Visualization of Solubility Factors

The following diagram illustrates the key factors influencing the enhanced solubility of 4-methoxyphenylmagnesium bromide in THF compared to diethyl ether.

Caption: Logical relationship of factors affecting solubility.

References

- 1. quora.com [quora.com]

- 2. Ethereal solvents are optimal for use in Grignard reactions for all of th.. [askfilo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 4-Methoxyphenylmagnesium bromide, 0.5M in THF | Fisher Scientific [fishersci.ca]

- 6. thomassci.com [thomassci.com]

- 7. 4-Methoxyphenylmagnesium bromide, 0.5M in THF 100 mL | Request for Quote [thermofisher.com]

- 8. 4-Methoxyphenylmagnesium bromide, 1M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. ijarse.com [ijarse.com]

- 10. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 11. bohr.winthrop.edu [bohr.winthrop.edu]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Synthetic Profile of 4-Methoxyphenylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Methoxyphenylmagnesium bromide, a crucial Grignard reagent in organic synthesis. Due to the inherent instability and reactivity of Grignard reagents, direct spectroscopic analysis is often challenging. Therefore, this guide focuses on its synthesis, characterization through derivatization, and its application in forming new carbon-carbon bonds.

Synthesis of 4-Methoxyphenylmagnesium Bromide

4-Methoxyphenylmagnesium bromide is typically prepared through the reaction of 4-bromoanisole (B123540) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1] The reaction is highly sensitive to moisture and oxygen, necessitating the use of dry glassware and inert atmospheric conditions (e.g., nitrogen or argon).

Experimental Protocol: Synthesis of 4-Methoxyphenylmagnesium Bromide

Materials:

-

Magnesium turnings

-

4-Bromoanisole

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is thoroughly dried and flushed with an inert gas.

-

Magnesium turnings are placed in the flask. A small crystal of iodine is often added to activate the magnesium surface.

-

A solution of 4-bromoanisole in anhydrous THF is prepared and placed in the dropping funnel.

-

A small amount of the 4-bromoanisole solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle bubbling and a change in color. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining 4-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux until the magnesium is consumed. The resulting dark grey to brown solution is the 4-Methoxyphenylmagnesium bromide Grignard reagent.

Spectroscopic Characterization

Direct spectroscopic analysis of 4-Methoxyphenylmagnesium bromide is complicated by its reactive nature and the presence of the Schlenk equilibrium in solution, where it can exist in multiple forms (RMgX, R₂Mg, and MgX₂). Consequently, the formation of the Grignard reagent is most commonly confirmed by reacting it with an electrophile and analyzing the resulting stable product.

A standard method for confirming the formation and quantifying the yield of a Grignard reagent is to quench an aliquot of the solution with an excess of an electrophile like carbon dioxide (as dry ice), which after acidic workup, yields the corresponding carboxylic acid (4-methoxybenzoic acid in this case). The successful isolation of this product confirms the presence of the Grignard reagent.

Predicted Spectroscopic Data of a Derivatization Product: 4-Methoxybenzoic Acid

Table 1: ¹H NMR Data (Predicted)

| Compound Name | Aromatic Protons (ppm) | Methoxy Protons (ppm) |

| 4-Bromoanisole | δ 7.3-7.5 (d, 2H), 6.7-6.9 (d, 2H) | δ 3.7-3.8 (s, 3H) |

| 4-Methoxybenzoic Acid | δ 7.9-8.1 (d, 2H), 6.9-7.0 (d, 2H) | δ 3.8-3.9 (s, 3H) |

Table 2: ¹³C NMR Data (Predicted)

| Compound Name | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Carbonyl Carbon (ppm) |

| 4-Bromoanisole | δ 158-160 (C-OCH₃), 132-134 (C-H), 115-117 (C-H), 113-115 (C-Br) | δ 55-56 | - |

| 4-Methoxybenzoic Acid | δ 163-165 (C-OCH₃), 131-133 (C-H), 125-127 (C-COOH), 113-115 (C-H) | δ 55-56 | δ 167-169 |

Infrared (IR) Spectroscopy

The IR spectrum of the starting material, 4-bromoanisole, would show characteristic C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-O stretching of the ether (~1250 cm⁻¹), and the C-Br stretching frequency (typically below 600 cm⁻¹). For the product, 4-methoxybenzoic acid, the most prominent features would be a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1680-1710 cm⁻¹), and the C-O stretching of the ether and carboxylic acid. Direct IR analysis of the Grignard reagent solution is challenging due to strong solvent absorption and the reagent's reactivity.

Logical Workflow and Reaction Pathway

The following diagrams illustrate the synthesis of 4-Methoxyphenylmagnesium bromide and its subsequent reaction with an electrophile, in this case, a generic ketone.

Caption: Experimental workflow for the synthesis of 4-Methoxyphenylmagnesium bromide.

Caption: Reaction of 4-Methoxyphenylmagnesium bromide with a ketone to form a tertiary alcohol.

References

The Methoxy Group's Influence: An In-depth Technical Guide to the Electron-Donating Effects in 4-Methoxyphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy (B1213986) group in 4-methoxyphenylmagnesium bromide. We will delve into the electronic properties, synthesis, reactivity, and spectroscopic characterization of this important Grignard reagent, offering valuable insights for its application in organic synthesis and drug development.

Core Concepts: The Dual Electronic Nature of the Methoxy Group

The methoxy group (-OCH₃) exhibits a nuanced electronic influence on the aromatic ring, characterized by two opposing effects:

-

Mesomeric (Resonance) Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. This resonance donation increases the electron density at the ortho and para positions, making the aromatic ring more nucleophilic. This effect is particularly pronounced at the para position.

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.

In the case of 4-methoxyphenylmagnesium bromide, the methoxy group is in the para position relative to the carbon-magnesium bond. In this position, the electron-donating resonance effect is dominant over the electron-withdrawing inductive effect. This net electron donation has significant implications for the reactivity of the Grignard reagent.

Quantifying the Electronic Effect: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing nature of a group.

| Substituent | Position | Hammett Sigma (σ) | Implication for 4-Methoxyphenylmagnesium bromide |

| Methoxy (-OCH₃) | para (σp) | -0.27 | Strong electron-donating effect, increasing the nucleophilicity of the carbanion. |

| Methoxy (-OCH₃) | meta (σm) | +0.12 | Electron-withdrawing effect, decreasing the nucleophilicity of the carbanion. |

The negative σp value for the para-methoxy group confirms its electron-donating character through resonance, which is expected to enhance the nucleophilicity of 4-methoxyphenylmagnesium bromide compared to the unsubstituted phenylmagnesium bromide.

Synthesis and Reactivity

The increased electron density on the aromatic ring of 4-methoxyphenylmagnesium bromide, due to the electron-donating methoxy group, enhances its nucleophilicity. This makes it a more reactive nucleophile in comparison to phenylmagnesium bromide. This enhanced reactivity can lead to higher yields and faster reaction rates in nucleophilic addition and substitution reactions.

Caption: Synthesis of 4-Methoxyphenylmagnesium bromide.

Comparative Reactivity

| Grignard Reagent | Key Feature | Expected Reactivity with Electrophiles |

| 4-Methoxyphenylmagnesium bromide | Electron-donating -OCH₃ group at the para position. | Higher reactivity due to increased nucleophilicity of the carbanion. |

| Phenylmagnesium bromide | No substituent effect (baseline). | Lower reactivity compared to the methoxy-substituted counterpart. |

This enhanced reactivity is expected to manifest in higher reaction yields and/or faster reaction rates when 4-methoxyphenylmagnesium bromide is reacted with electrophiles such as ketones, aldehydes, and esters.

Caption: Reaction of 4-Methoxyphenylmagnesium bromide with benzophenone.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-methoxyphenylmagnesium bromide and its subsequent reaction with an electrophile.

Synthesis of 4-Methoxyphenylmagnesium Bromide

Materials:

-

4-Bromoanisole (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (catalytic amount)

Procedure:

-

All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.

-

Place the magnesium turnings and a small iodine crystal in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolve the 4-bromoanisole in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 4-bromoanisole solution to the magnesium turnings.

-

Initiate the reaction by gently warming the flask with a heat gun. The disappearance of the iodine color and the appearance of a cloudy solution indicate the initiation of the Grignard formation.

-

Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.

-

The resulting grey to brownish solution of 4-methoxyphenylmagnesium bromide is ready for use.

Reaction with Benzophenone

Materials:

-

4-Methoxyphenylmagnesium bromide solution in THF (from section 3.1)

-

Benzophenone (0.9 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution or 1 M hydrochloric acid

Procedure:

-

Dissolve the benzophenone in anhydrous THF in a separate flask under a nitrogen/argon atmosphere.

-

Cool the benzophenone solution to 0°C using an ice bath.

-

Slowly add the prepared 4-methoxyphenylmagnesium bromide solution to the benzophenone solution via a cannula or dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution or 1 M HCl at 0°C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 4-methoxy-triphenylmethanol.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

While a dedicated, high-resolution spectrum of 4-methoxyphenylmagnesium bromide is not readily found in the literature, its spectroscopic features can be predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of 4-methoxyphenylmagnesium bromide in an ethereal solvent like THF-d₈ is expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Doublet | 2H | Aromatic protons ortho to the -MgBr group |

| ~6.7-6.9 | Doublet | 2H | Aromatic protons meta to the -MgBr group |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |

The aromatic signals will be shifted upfield compared to 4-bromoanisole due to the strong electron-donating effect of the -MgBr group.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum is also expected to reflect the electron-donating nature of the substituents.

| Chemical Shift (ppm) | Assignment |

| ~165 | Carbon attached to -MgBr (ipso-carbon) |

| ~158 | Carbon attached to the methoxy group |

| ~135 | Aromatic carbons ortho to the -MgBr group |

| ~112 | Aromatic carbons meta to the -MgBr group |

| ~55 | Methoxy (-OCH₃) carbon |

The ipso-carbon signal is expected to be significantly downfield due to the direct attachment to the electropositive magnesium atom.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methoxyphenylmagnesium bromide would be dominated by the characteristic vibrational modes of the aromatic ring and the C-O bond of the methoxy group.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | Aromatic C-H stretching |

| ~2950, 2850 | Aliphatic C-H stretching (methoxy group) |

| ~1600, 1500 | Aromatic C=C stretching |

| ~1250 | Asymmetric C-O-C stretching (aryl ether) |

| ~1030 | Symmetric C-O-C stretching (aryl ether) |

| ~830 | para-disubstituted benzene C-H out-of-plane bending |

Conclusion

The para-methoxy group in 4-methoxyphenylmagnesium bromide exerts a significant electron-donating effect, primarily through resonance. This electronic influence enhances the nucleophilicity of the Grignard reagent, making it a more reactive and often more selective reagent in organic synthesis compared to its unsubstituted counterpart, phenylmagnesium bromide. This in-depth guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers and drug development professionals to effectively utilize the unique properties of 4-methoxyphenylmagnesium bromide in their synthetic endeavors. The provided visualizations of the synthesis and reaction pathways offer a clear and concise understanding of the key transformations involving this versatile reagent.

An In-depth Technical Guide to the Nucleophilicity of 4-Methoxyphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilicity of 4-methoxyphenylmagnesium bromide, a crucial Grignard reagent in organic synthesis. This document details the underlying principles governing its reactivity, presents available quantitative data, and offers detailed experimental protocols for its preparation and use.

Introduction

4-Methoxyphenylmagnesium bromide (p-MeO-PhMgBr) is an organomagnesium halide that serves as a potent nucleophile in a wide array of chemical transformations. Its utility in the formation of carbon-carbon bonds makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The presence of the electron-donating methoxy (B1213986) group at the para position of the phenyl ring significantly influences its reactivity, enhancing its nucleophilic character compared to the parent phenylmagnesium bromide.[1] This guide will delve into the factors modulating its nucleophilicity, methods for its quantitative assessment, and practical protocols for its application.

Factors Influencing Nucleophilicity

The nucleophilicity of 4-methoxyphenylmagnesium bromide is a multifaceted property governed by electronic effects, solvent interactions, and the nature of the electrophilic partner.

Electronic Effects: The methoxy group (-OCH₃) at the para-position exerts a positive mesomeric (+M) and a negative inductive (-I) effect. The +M effect, which involves the donation of a lone pair of electrons from the oxygen atom into the aromatic pi-system, is dominant and results in an increased electron density at the carbon atom bound to magnesium. This enhanced electron density translates to a more potent nucleophile. This effect can stabilize the transition state of nucleophilic attack, accelerating the reaction rate.[1]

Solvent Effects: Grignard reagents exist in a complex equilibrium in solution, known as the Schlenk equilibrium, which involves the disproportionation of the Grignard reagent into its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. The position of this equilibrium, and thus the concentration of the more nucleophilic diorganomagnesium species, is highly dependent on the coordinating solvent. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stabilization of the Grignard reagent by coordinating to the magnesium center.

Electrophile Nature: The reactivity of 4-methoxyphenylmagnesium bromide is also dictated by the nature of the electrophile. It readily participates in 1,2-additions to a variety of carbonyl compounds, including aldehydes, ketones, and esters, as well as in conjugate (1,4-) additions to α,β-unsaturated systems.[1]

Below is a diagram illustrating the key factors that influence the nucleophilicity of 4-methoxyphenylmagnesium bromide.

Caption: Factors influencing the nucleophilicity of 4-methoxyphenylmagnesium bromide.

Quantitative Assessment of Nucleophilicity

Comparative Reactivity Data

The electron-donating nature of the para-methoxy group is expected to increase the nucleophilicity of the Grignard reagent. This can be quantified by comparing its reaction rates with those of other substituted phenylmagnesium bromides against a common electrophile. The following table summarizes the expected trend in reactivity based on the electronic properties of the substituent.

| Grignard Reagent | Substituent | Electronic Effect | Expected Relative Nucleophilicity |

| 4-Methoxyphenylmagnesium bromide | -OCH₃ | +M, -I (Donating) | Highest |

| 4-Methylphenylmagnesium bromide | -CH₃ | +I (Donating) | High |

| Phenylmagnesium bromide | -H | (Reference) | Moderate |

| 4-Chlorophenylmagnesium bromide | -Cl | -I, +M (Withdrawing) | Low |

This table represents a qualitative trend based on established electronic effects. Quantitative kinetic data is required for precise comparison.

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful synthesis and application of 4-methoxyphenylmagnesium bromide. The following protocols are provided as a guide for researchers.

Preparation of 4-Methoxyphenylmagnesium Bromide

This protocol describes the synthesis of 4-methoxyphenylmagnesium bromide from 4-bromoanisole (B123540) and magnesium turnings in anhydrous tetrahydrofuran (THF).

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

4-Bromoanisole

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas supply

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

Prepare a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of an activator like 1,2-dibromoethane (B42909) if necessary. The disappearance of the iodine color and the onset of a gentle reflux indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting gray to brownish solution is the Grignard reagent.

The concentration of the prepared Grignard reagent should be determined by titration before use.

Below is a workflow diagram for the synthesis of 4-methoxyphenylmagnesium bromide.

References

A Technical Guide to the Thermal Stability and Decomposition of 4-Methoxyphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylmagnesium bromide (p-Anisylmagnesium bromide) is a vital Grignard reagent, extensively utilized in organic synthesis for the formation of carbon-carbon bonds. Its utility in the pharmaceutical and chemical industries necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and reaction scale-up. This technical guide aims to provide an in-depth understanding of the factors influencing the thermal stability of 4-methoxyphenylmagnesium bromide, its potential decomposition pathways, and methodologies for its thermal analysis.

Factors Influencing Thermal Stability

The thermal stability of 4-methoxyphenylmagnesium bromide in solution, typically in tetrahydrofuran (B95107) (THF), is influenced by several factors:

-

Temperature: Elevated temperatures can provide the necessary activation energy to initiate decomposition pathways.

-

Concentration: The concentration of the Grignard reagent in solution can affect its aggregation state due to the Schlenk equilibrium, which in turn may influence its thermal stability.[1]

-

Solvent: The coordinating solvent, typically THF, plays a crucial role in stabilizing the Grignard reagent.[1] Loss of solvent can lead to a less stable, potentially pyrophoric residue.

-

Impurities: The presence of impurities, such as excess magnesium, unreacted 4-bromoanisole, or moisture and oxygen, can catalyze decomposition reactions.

The Schlenk Equilibrium

In solution, Grignard reagents exist in equilibrium between the monomeric form (RMgX) and the dimeric or polymeric forms, as well as in equilibrium with the corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. This is known as the Schlenk equilibrium.[1]

Caption: The Schlenk equilibrium for 4-methoxyphenylmagnesium bromide (Ar = 4-methoxyphenyl).

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic and halide substituents.[1] This equilibrium is critical as the different species may exhibit varying thermal stabilities.

Thermal Decomposition Pathways and Products

While specific studies on the thermal decomposition of 4-methoxyphenylmagnesium bromide are scarce, decomposition is generally expected to proceed through homolytic cleavage of the carbon-magnesium bond at elevated temperatures, leading to the formation of radical species. These highly reactive intermediates can then undergo a variety of reactions.

Potential Decomposition Products:

Based on safety data sheets and the general chemistry of aryl Grignard reagents, the following hazardous decomposition products can be anticipated upon thermal decomposition:[2][3]

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen bromide (HBr)

-

Magnesium oxides (MgO)

-

Bromine (Br₂)

-

Anisole

-

Biphenyl derivatives

Caption: A simplified proposed thermal decomposition pathway for 4-methoxyphenylmagnesium bromide.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of 4-methoxyphenylmagnesium bromide, a combination of thermoanalytical techniques should be employed. The following are detailed, albeit generalized, experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges at which mass loss occurs due to solvent evaporation and decomposition.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

In an inert atmosphere glovebox, carefully load a small, representative sample (5-10 mg) of the 4-methoxyphenylmagnesium bromide solution into a hermetically sealed aluminum or ceramic TGA pan.

-

Seal the pan to prevent solvent evaporation before the analysis begins.

-

Transfer the sealed pan to the TGA instrument.

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The resulting TGA curve will show distinct mass loss steps corresponding to solvent evaporation and subsequent decomposition of the Grignard reagent.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the associated enthalpy change (exothermic or endothermic).

Methodology:

-

Calibrate the DSC instrument with appropriate standards (e.g., indium).

-

In an inert atmosphere glovebox, place a small sample (2-5 mg) of the 4-methoxyphenylmagnesium bromide solution into a high-pressure DSC pan capable of withstanding the vapor pressure of the solvent.

-

Hermetically seal the pan.

-

Place an empty, sealed pan on the reference side of the DSC cell.

-

Heat the sample and reference pans at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Exothermic peaks in the DSC thermogram indicate decomposition events. The onset temperature of the first major exotherm is a critical indicator of the decomposition temperature.

Caption: A general experimental workflow for the thermal analysis of 4-methoxyphenylmagnesium bromide.

Quantitative Data Summary

As previously stated, specific quantitative data for the thermal decomposition of 4-methoxyphenylmagnesium bromide is not available in the public domain. For risk assessment, it is recommended to perform the analyses described above. The tables below are provided as templates for presenting such data once obtained.

Table 1: Thermogravimetric Analysis (TGA) Data (Hypothetical)

| Parameter | Value |

| Onset of Solvent Evaporation (°C) | TBD |

| Onset of Decomposition (°C) | TBD |

| Temperature at Max Decomposition Rate (°C) | TBD |

| Residual Mass at 500 °C (%) | TBD |

Table 2: Differential Scanning Calorimetry (DSC) Data (Hypothetical)

| Parameter | Value |

| Onset of Decomposition Exotherm (°C) | TBD |

| Peak Decomposition Temperature (°C) | TBD |

| Enthalpy of Decomposition (J/g) | TBD |

Conclusion and Safety Recommendations

A comprehensive understanding of the thermal stability of 4-methoxyphenylmagnesium bromide is paramount for its safe application in research and industrial settings. While specific decomposition data is not currently available, the general principles of Grignard reagent stability and decomposition provide a framework for safe handling. It is strongly recommended that researchers and drug development professionals conduct their own thermal hazard assessments using techniques such as TGA and DSC before scaling up reactions involving this reagent.

Key Safety Recommendations:

-

Always handle 4-methoxyphenylmagnesium bromide solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.

-

Store the reagent at the recommended temperature, typically in a refrigerator, to minimize thermal decomposition over time.

-

Avoid localized heating and ensure adequate cooling capacity for reactions involving this reagent.

-

Be aware of the potential for peroxide formation in THF, which can lower the thermal stability of the system.

-

In the event of a fire, use a Class D fire extinguisher (for combustible metals) and do not use water.

References

A Technical Guide to 4-Methoxyphenylmagnesium Bromide Solution: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methoxyphenylmagnesium bromide solution, a crucial Grignard reagent in organic synthesis. The document details its commercial availability from leading suppliers, presents key quantitative data in a comparative format, and offers detailed experimental protocols for its application in notable synthetic procedures. Furthermore, this guide includes visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of its practical use.

Introduction to 4-Methoxyphenylmagnesium Bromide

4-Methoxyphenylmagnesium bromide (CAS No. 13139-86-1) is an organomagnesium halide, commonly known as a Grignard reagent. It serves as a potent nucleophile and a strong base, making it an invaluable tool for the formation of carbon-carbon bonds in organic synthesis. The presence of the methoxy (B1213986) group on the phenyl ring can influence the reactivity and stability of the reagent. This reagent is typically supplied as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF), to maintain its stability and reactivity. Due to its sensitivity to air and moisture, it requires handling under inert atmospheric conditions.

Commercial Availability and Suppliers

4-Methoxyphenylmagnesium bromide solution is readily available from several major chemical suppliers. The most common concentrations are 0.5 M and 1.0 M solutions in tetrahydrofuran (THF). The product is typically packaged in air-sensitive reagent bottles, such as AcroSeal™ or Sure/Seal™ bottles, to ensure its stability during storage and handling.

Below are tables summarizing the offerings from prominent suppliers.

Table 1: MilliporeSigma (Sigma-Aldrich)

| Product Number | Concentration (in THF) | Packaging Size |

| 470260 | 0.5 M | 100 mL, 1 L |

Table 2: Thermo Fisher Scientific (including Acros Organics and Alfa Aesar)

| Product Number | Concentration | Solvent | Packaging Size |

| AC377421000 | 1.0 M | THF | 100 mL |

| AC377428000 | 1.0 M | THF | 800 mL |

| 089435.AE | 0.5 M | THF | 100 mL, 500 mL |

Table 3: Ottokemi

| Product Code | Concentration (in THF) | Packaging Size |

| M 2272 | 0.5 M | 100 mL, 500 mL |

Experimental Protocols

4-Methoxyphenylmagnesium bromide is a versatile reagent employed in a variety of synthetic transformations. Below are detailed protocols for some of its key applications as described in the scientific literature.

General Protocol for a Grignard Reaction

This protocol outlines the general steps for using 4-methoxyphenylmagnesium bromide in a typical Grignard reaction with an electrophile, such as a ketone or an aldehyde.

Materials:

-

4-Methoxyphenylmagnesium bromide solution in THF

-

Anhydrous THF

-

Electrophile (e.g., a ketone or aldehyde)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.

-

Reagent Addition: Charge the flask with the electrophile dissolved in anhydrous THF.

-

Grignard Reagent Addition: Add the 4-methoxyphenylmagnesium bromide solution dropwise to the stirred solution of the electrophile at a controlled temperature (often 0 °C or room temperature). The reaction is exothermic and the rate of addition should be managed to prevent overheating.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or other analytical methods).

-

Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization.

Synthesis of (-)-Centrolobine

This protocol is adapted from the expeditious synthesis of the natural product (-)-centrolobine, as reported by Boulard et al. in Tetrahedron Letters (2004).[1]

Procedure: The second sequence in the synthesis involves a Grignard addition/reduction. To a solution of the intermediate lactone in anhydrous THF at -78 °C under an argon atmosphere is added 1.1 equivalents of 4-methoxyphenylmagnesium bromide solution (1.0 M in THF) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting crude hemiacetal is then subjected to a reduction step to yield (-)-centrolobine.

Synthesis of 2-Amino-3,4,5-trimethoxybenzophenones

This procedure is based on the synthesis of potent tubulin polymerization inhibitors as described by Chuang et al. in ChemMedChem (2011).[2]

General Procedure for the Synthesis of Benzophenones: To a solution of a substituted 2-aminobenzonitrile (B23959) (1.0 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere is added 4-methoxyphenylmagnesium bromide (1.2 equiv, 1.0 M solution in THF) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with 1 N HCl and the mixture is stirred for another 30 minutes. The resulting solution is made basic with 1 N NaOH and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-3,4,5-trimethoxybenzophenone derivative.

Demetalation of Porphyrins

This protocol for the demetalation of metal porphyrins is adapted from the work of Murakami et al. in Chemistry – A European Journal (2013).[1]

General Procedure for Transmetalation: A solution of a nickel(II) porphyrin (1.0 equiv) in dry toluene (B28343) is treated with a significant excess of 4-methoxyphenylmagnesium bromide (typically 20-40 equivalents, as a 1.0 M solution in THF) under an inert atmosphere. The reaction mixture is heated at a specified temperature (e.g., 80 °C) for a certain period (e.g., 1-2 hours), during which the progress of the reaction can be monitored by UV/Vis spectroscopy. After cooling to room temperature, the excess Grignard reagent is quenched by the careful addition of methanol. The solvent is evaporated, and the resulting magnesium porphyrin can be isolated or directly converted to the free-base porphyrin by treatment with a weak acid.

Visualizing Workflows and Reactions

The following diagrams, generated using the DOT language, illustrate a typical Grignard reaction workflow and the specific reaction for the synthesis of a benzophenone (B1666685) derivative.

References

Methodological & Application

Application Notes and Protocols: 4-Methoxyphenylmagnesium Bromide in Copper-Catalyzed Conjugate Addition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methoxyphenylmagnesium bromide in copper-catalyzed conjugate addition reactions, a crucial carbon-carbon bond-forming methodology in organic synthesis. Detailed protocols and quantitative data are presented to facilitate the application of this versatile reagent in research and development settings.

Introduction

The copper-catalyzed conjugate addition (or 1,4-addition) of Grignard reagents to α,β-unsaturated carbonyl compounds is a powerful and widely utilized transformation for the formation of β-functionalized ketones, esters, and other carbonyl derivatives.[1][2] 4-Methoxyphenylmagnesium bromide, an electron-rich aryl Grignard reagent, serves as an excellent nucleophile in these reactions, enabling the introduction of the valuable 4-methoxyphenyl (B3050149) moiety into a wide array of substrates. This functional group is a common structural motif in pharmaceuticals and biologically active molecules. The use of a catalytic amount of a copper salt is essential to promote the 1,4-addition pathway over the competing 1,2-addition to the carbonyl group.[1]

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the copper-catalyzed conjugate addition of a Grignard reagent (R-MgBr) to an α,β-unsaturated carbonyl compound proceeds through a series of well-defined steps. The catalytic cycle involves the formation of a copper(I) species, which is the active catalyst.

A proposed catalytic cycle for the conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds using a copper catalyst is depicted below. The reaction is initiated by the formation of an organocopper species from the Grignard reagent and the copper catalyst. This species then coordinates to the α,β-unsaturated substrate. Subsequent reductive elimination forms the new carbon-carbon bond and a copper(III) intermediate, which then regenerates the active copper(I) catalyst and furnishes the magnesium enolate of the product. Aqueous workup then provides the final β-substituted carbonyl compound.

Caption: Proposed catalytic cycle for the copper-catalyzed conjugate addition of 4-methoxyphenylmagnesium bromide.

Quantitative Data Summary

The following tables summarize the quantitative data for the copper-catalyzed conjugate addition of 4-methoxyphenylmagnesium bromide to various α,β-unsaturated carbonyl compounds.

Table 1: Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Thioesters [3]